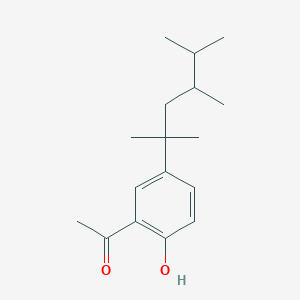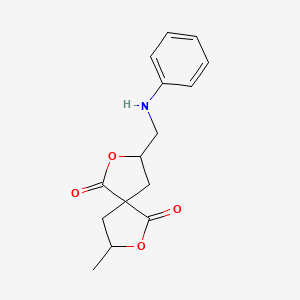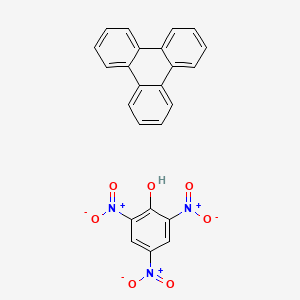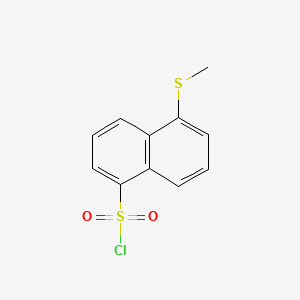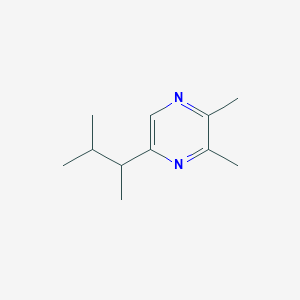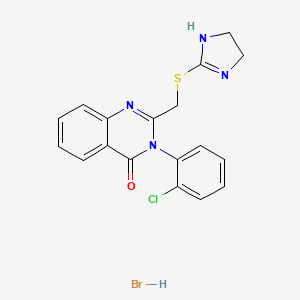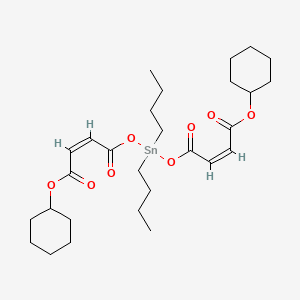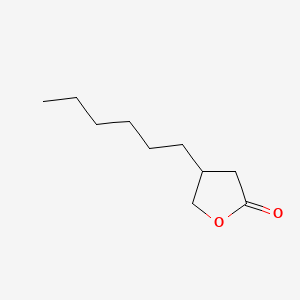
5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt is an organic compound with the chemical formula C25H40NNaO5S. It is a white or nearly white solid that is odorless and soluble in water. This compound is primarily used as a surfactant and dye cross-linking agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt involves the reaction of 5-methoxy-2-nitrobenzenesulfonic acid with 1-amino-9-octadecenylamine. The resulting product is then reacted with sodium hydroxide to form the final compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The final product is often crystallized and purified to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzenesulfonic acids .
Applications De Recherche Scientifique
5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of detergents, cleaning agents, and textile dyes.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function. This interaction can affect various cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Sodium lauryl ether sulfate: A widely used surfactant in detergents and personal care products.
Sodium oleate: A surfactant derived from oleic acid with applications in various industries.
Uniqueness
5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulfonic acid, sodium salt is unique due to its specific chemical structure, which imparts distinct surfactant properties and reactivity. Its ability to act as a dye cross-linking agent also sets it apart from other surfactants .
Propriétés
Numéro CAS |
68110-28-1 |
|---|---|
Formule moléculaire |
C25H42NNaO4S |
Poids moléculaire |
475.7 g/mol |
Nom IUPAC |
sodium;5-methoxy-2-[[(Z)-octadec-9-enyl]amino]benzenesulfonate |
InChI |
InChI=1S/C25H43NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-24-20-19-23(30-2)22-25(24)31(27,28)29;/h10-11,19-20,22,26H,3-9,12-18,21H2,1-2H3,(H,27,28,29);/q;+1/p-1/b11-10-; |
Clé InChI |
ZVZOAVRMXIPVPL-GMFCBQQYSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCNC1=C(C=C(C=C1)OC)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNC1=C(C=C(C=C1)OC)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


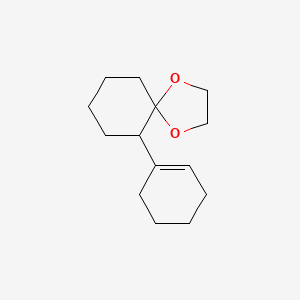
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
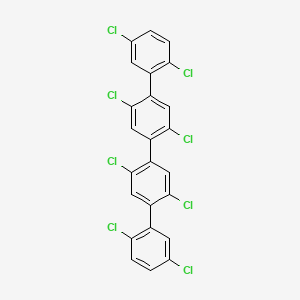
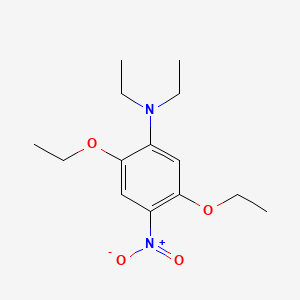
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
